REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:20]([CH2:23][C:24]1[C:25]([C:35]#[N:36])=[N:26][C:27]([CH3:34])=[C:28]([O:31][CH2:32][CH3:33])[C:29]=1[CH3:30])=[N+]=[N-].O1CCCC1>O>[CH2:32]([O:31][C:28]1[C:29]([CH3:30])=[C:24]2[CH2:23][N:20]=[C:35]([NH2:36])[C:25]2=[N:26][C:27]=1[CH3:34])[CH3:33]
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
3-(azidomethyl)-5-ethoxy-4,6-dimethyl-2-pyridinecarbonitrile
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1C(=NC(=C(C1C)OCC)C)C#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed solvent
|
Type
|
TEMPERATURE
|
Details
|
while cooling on ice
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (solvent: ethyl acetate-methanol-29% NH3(aq))
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C(=C2C(=NC1C)C(=NC2)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |